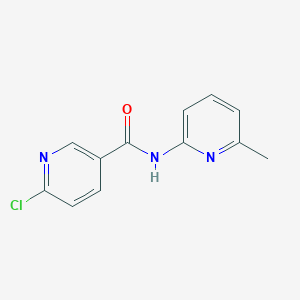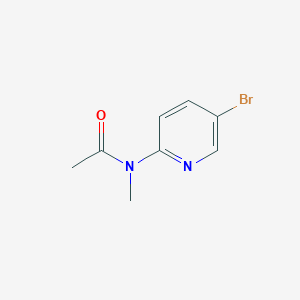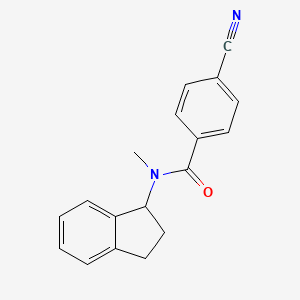
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide, also known as CYM-5442, is a small molecule inhibitor that has been widely used in scientific research to study various biological pathways. The compound is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
作用機序
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide works by inhibiting the activity of PDE4, which is responsible for the breakdown of cAMP. By inhibiting PDE4, 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in inflammation and an improvement in memory and learning.
Biochemical and Physiological Effects:
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In animal models, 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been shown to reduce inflammation in the lungs and joints, improve memory and learning, and reduce symptoms of depression and anxiety. 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has also been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.
実験室実験の利点と制限
One of the main advantages of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide is its potency and selectivity for PDE4. This makes it an ideal tool for studying the role of PDE4 in various biological processes. However, one limitation of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are a number of future directions for research involving 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide. One area of interest is the role of PDE4 in the regulation of immune responses. 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been shown to be effective in reducing inflammation in animal models of asthma and COPD, but its effects on other immune-related diseases are not well understood. Another area of interest is the use of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide, in order to optimize its use in scientific research.
合成法
The synthesis of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide involves the reaction of 4-cyano-N-methylbenzamide with 2,3-dihydro-1H-indene in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The yield of the synthesis is typically around 50%, and the compound can be purified using standard chromatographic techniques.
科学的研究の応用
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been used extensively in scientific research to study the role of PDE4 in various biological processes. The compound has been shown to be effective in reducing inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has also been used to study the role of PDE4 in the regulation of memory and learning, as well as in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(17-11-10-14-4-2-3-5-16(14)17)18(21)15-8-6-13(12-19)7-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOMAAMUYNHQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

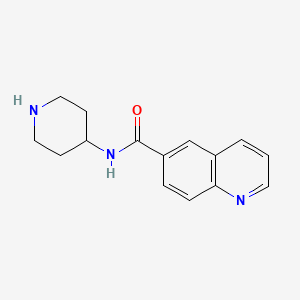
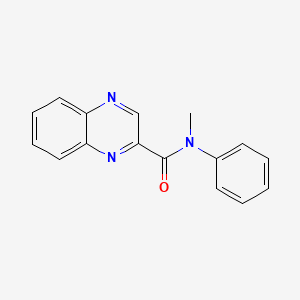
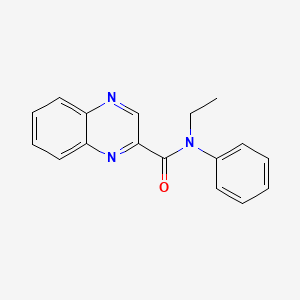
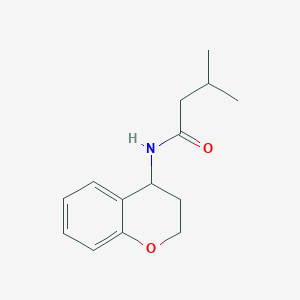

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
